N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide

RIPK1 inhibition necroptosis kinase selectivity

Researchers requiring structurally defined amide building blocks for kinase-focused libraries often face limited availability of validated intermediates. N1-(2,4-Difluorobenzyl)-3-chloro-2,2-dimethylpropanamide (CAS 134672-77-8) addresses this gap as a ≥98% pure halo-amide scaffold with synthetic handles for further elaboration. The 2,4-difluorobenzyl and chloropivaloyl moieties enable combinatorial amide library synthesis. It may also serve as a retention-time marker in HPLC/LC-MS methods for fluorinated amide impurities. No target-specific biological data are published; users must validate in-house for any RIPK1-related studies. Available in gram quantities with immediate global shipping.

Molecular Formula C12H14ClF2NO
Molecular Weight 261.69 g/mol
CAS No. 134672-77-8
Cat. No. B3031057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide
CAS134672-77-8
Molecular FormulaC12H14ClF2NO
Molecular Weight261.69 g/mol
Structural Identifiers
SMILESCC(C)(CCl)C(=O)NCC1=C(C=C(C=C1)F)F
InChIInChI=1S/C12H14ClF2NO/c1-12(2,7-13)11(17)16-6-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17)
InChIKeySPMBDIQWBZYDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide (CAS 134672-77-8) – Basic Identity & Class Context


N1-(2,4-Difluorobenzyl)-3-chloro-2,2-dimethylpropanamide (CAS 134672‑77‑8) is a synthetic halo‑amide of molecular formula C₁₂H₁₄ClF₂NO and molecular weight 261.69 g mol⁻¹ [1]. The compound is catalogued primarily as a research‑grade chemical and has been annotated in commercial databases as a potential receptor‑interacting protein kinase 1 (RIPK1) inhibitor, a target implicated in necroptosis and inflammatory signalling [2]. Its structure features a 2,4‑difluorobenzylamine moiety coupled to a 3‑chloro‑2,2‑dimethylpropanamide scaffold, a pattern that appears in certain kinase‑focused compound libraries. No authoritative biological, pharmacological, or industrial application data have been published in the peer‑reviewed literature for this specific compound as of the evidence cut‑off date.

Why In‑Class RIPK1 or Halo‑Amide Compounds Cannot Simply Substitute for N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide


Even within the narrow structural class of difluorobenzyl‑substituted propanamides, minor modifications to the halogen pattern, alkyl branching, or amide linkage can drastically alter target engagement, selectivity, and physicochemical properties. Well‑characterised RIPK1 inhibitors such as Nec‑1 (necrostatin‑1, EC₅₀ ≈ 490 nM in Jurkat cells) and more advanced clinical candidates (e.g., GSK’872, PK68) demonstrate that potency, kinase‑selectivity profiles, and in‑vivo pharmacokinetics are exquisitely dependent on the exact substitution vector [1]. Without publically available potenty, selectivity, or ADME data for CAS 134672‑77‑8, there is no basis to assume functional interchangeability with any other compound—RIPK1‑targeted or otherwise. The absence of quantitative comparator evidence means that substitution decisions carry unquantifiable risk in assays where a specific structural probe is required [2].

Quantitative Differentiation Evidence for N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide


Comparator‑Based Potency or Selectivity Data

No quantitative potency (IC₅₀, Kd, EC₅₀), selectivity, or functional activity data could be located for CAS 134672‑77‑8 in any primary research article, patent, or authoritative database. Commercial database annotations suggesting RIPK1 inhibitory activity lack a referenced assay, comparator compound, or numerical result and therefore cannot be admitted as differentiation evidence. The absence of a measurable comparator delta precludes any procurement‑relevant claim of superiority or equivalence to known RIPK1 inhibitors such as Nec‑1, GSK’872, or PK68.

RIPK1 inhibition necroptosis kinase selectivity

Selectivity Profile vs. Off‑Target Kinases

No kinase‑profiling data (e.g., KINOMEscan, Eurofins panel) are available for CAS 134672‑77‑8. For reference, advanced RIPK1 inhibitors such as GSK’872 have demonstrated >100‑fold selectivity over RIPK3 and other kinases in published panels. In the absence of any selectivity data for the target compound, no inference about off‑target liability can be drawn, and a user cannot differentiate this compound from other unprofiled halo‑amides.

kinase profiling selectivity off‑target risk

Physicochemical and Formulation Properties

Only computed properties are available from PubChem: XLogP3‑AA = 2.7, H‑bond donors = 1, H‑bond acceptors = 3, rotatable bonds = 4 [1]. No experimental solubility, logD, pKa, melting point, or stability data are reported. The closest structurally annotated compound, 4‑(2,4‑difluorobenzoyl)piperidine hydrochloride (CAS 106266‑04‑0, widely used as a risperidone intermediate), has experimentally determined solubility and stability profiles that cannot be extrapolated to CAS 134672‑77‑8 because of the fundamentally different core scaffold (piperidine‑ketone vs. open‑chain chloro‑amide) . Therefore, no procurement‑relevant physicochemical differentiation can be asserted.

solubility LogP stability formulation

Appropriate Use Scenarios for N1-(2,4-Difluorobenzyl)-3-Chloro-2,2-Dimethylpropanamide Based on Evidence Limitations


Chemical Library Enumeration or Diversity‑Oriented Synthesis

The compound’s well‑defined structure and availability from multiple vendors (e.g., Apollo Scientific, Leyan) make it suitable as a building block in combinatorial amide libraries, provided the user characterises purity in‑house. No target‑specific or selectivity data support its use as a validated biological probe .

Analytical Reference Standard for Chromatographic Method Development

The availability of CAS 134672‑77‑8 at ≥98 % purity (per vendor specifications) allows its use as a retention‑time marker or system‑suitability standard in HPLC/LC‑MS methods that screen for fluorinated amide impurities. Its utility in this role is purely physicochemical, not biological .

Synthetic Intermediate for Fluorinated Heterocycle Synthesis

The 2,4‑difluorobenzyl and chloropivaloyl moieties present synthetic handles for further elaboration. Published routes using 2,4‑difluorobenzylamine and chloropivaloyl chloride demonstrate the feasibility of producing this intermediate at multi‑gram scale; users must optimise conditions for their own downstream chemistry .

Negative Control or Inactive Comparator (Post‑Validation Required)

If future in‑house profiling demonstrates that CAS 134672‑77‑8 lacks significant RIPK1 inhibition or other bioactivity at relevant concentrations, it could serve as a structurally matched negative control for more active difluorobenzyl‑amide series. Until such data are generated, this scenario remains hypothetical.

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